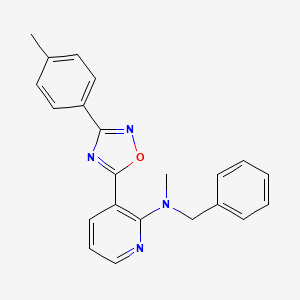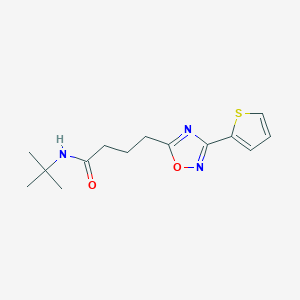
N-benzyl-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has been the subject of scientific research in recent years. It is a heterocyclic compound that has shown potential as a therapeutic agent due to its unique structure and properties. In
Wirkmechanismus
The mechanism of action of N-benzyl-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, it has been suggested that it acts as an inhibitor of certain enzymes and proteins that are involved in the development of inflammation, cancer, and neurodegenerative diseases. It has also been found to have antioxidant properties, which may help to protect cells from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has also been found to have antimicrobial properties, which may make it useful in the treatment of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its unique structure and properties. It has been found to have a wide range of biological activities, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its moderate yield in the synthesis process, which may make it difficult to produce large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One direction is to further study its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to investigate its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further optimization of the synthesis method may be required to improve the yield and make it more feasible for large-scale production.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent in several scientific research studies. Its unique structure and properties make it a promising candidate for further research, and there are several future directions for investigation. However, further research is required to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a multi-step process that involves several reactions. The first step involves the synthesis of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridine-2-amine, which is then reacted with benzyl chloride and methylamine to obtain the final product. The yield of the synthesis method is moderate, and further optimization is required to improve the yield.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has shown potential as a therapeutic agent in several scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-10-12-18(13-11-16)20-24-22(27-25-20)19-9-6-14-23-21(19)26(2)15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPVDIYTMBUDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)


![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)


![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

